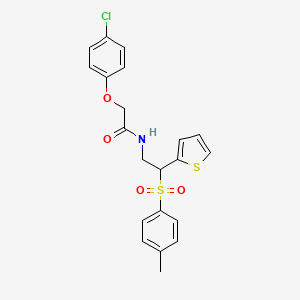

2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide

Description

This compound features a 4-chlorophenoxy group, a thiophen-2-yl moiety, and a tosylethyl-acetamide backbone. The 4-chlorophenoxy group enhances lipophilicity and binding affinity to hydrophobic targets, while the thiophene ring contributes to π-π interactions in biological systems. The tosyl (p-toluenesulfonyl) group may improve metabolic stability compared to simpler acetamides. Although direct data on its synthesis or applications are absent in the provided evidence, comparisons with structurally related compounds (Table 1) reveal key trends in reactivity, bioactivity, and physicochemical properties.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4S2/c1-15-4-10-18(11-5-15)29(25,26)20(19-3-2-12-28-19)13-23-21(24)14-27-17-8-6-16(22)7-9-17/h2-12,20H,13-14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPPPNHYWDVNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide typically involves multiple steps. One common approach is to start with the chlorophenoxy acetic acid, which undergoes a series of reactions to introduce the thiophenyl and tosylethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Research Findings and Trends

- Thiophene Impact : Thiophene-containing analogues (e.g., ) show enhanced bioactivity due to aromatic interactions and metabolic resistance.

- Chlorophenoxy Role: Derivatives with 4-chlorophenoxy groups (e.g., ) exhibit target-specific binding, likely via hydrophobic and halogen bonding.

- Tosyl Group Advantage : The tosylethyl group in the target compound may offer superior solubility and stability over ethylamine or methoxyphenyl spacers .

- Synthetic Challenges : Low yields in some analogues (e.g., 14–19% in ) highlight reactivity issues with bulky substituents.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, particularly in cancer treatment and osteoclast inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H15ClN2O2S

- Molecular Weight : 320.81 g/mol

This compound features a chlorophenoxy group, which is known for enhancing biological activity through various mechanisms, including interaction with specific cellular receptors.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, related derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including colorectal and leukemia cells.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell cycle progression. For example, derivatives similar to this compound have been shown to accumulate cells in the G0/G1 phase, leading to decreased DNA and RNA synthesis, ultimately triggering apoptotic pathways .

Inhibition of Osteoclastogenesis

A notable aspect of this compound's biological activity is its potential to inhibit osteoclastogenesis, which is crucial for the treatment of osteoporosis and other bone-related disorders.

- Research Findings : In vitro studies have demonstrated that this compound can significantly suppress the formation of mature osteoclasts by altering the expression levels of genes specific to osteoclast differentiation. It inhibits F-actin belt formation and reduces bone resorption activity .

- In Vivo Effects : Animal studies have further validated these findings, showing that the compound can prevent ovariectomy-induced bone loss, indicating its potential as a therapeutic agent for osteolytic diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Osteoclast Inhibition | Suppresses osteoclast formation | |

| Cell Cycle Arrest | Accumulates cells in G0/G1 phase |

Case Studies

-

Case Study on Anticancer Activity :

A study involving derivatives similar to this compound revealed significant cytotoxicity against HCT116 colorectal cancer cells. The study utilized MTS assays to determine IC50 values, demonstrating a strong selectivity towards cancerous cells compared to normal fibroblasts . -

Case Study on Osteoclast Inhibition :

Another investigation focused on the effects of this compound on osteoclastogenesis in vitro. The results indicated a marked reduction in the number of mature osteoclasts formed from precursor cells when treated with the compound, alongside a decrease in bone resorption activity measured through pit formation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.